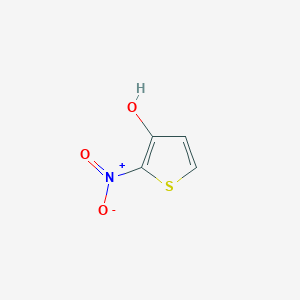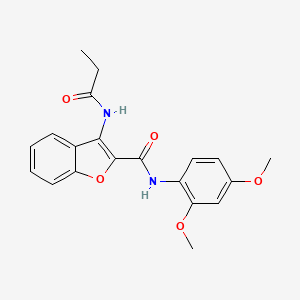![molecular formula C19H22N2O3 B2659504 N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide CAS No. 2411275-32-4](/img/structure/B2659504.png)
N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide is a compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a derivative of butanamide and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. This compound has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and induce apoptosis in cancer cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide in lab experiments is its potential use in drug development. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide. One direction is the further study of its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another direction is the study of its potential use in combination with other compounds to enhance its therapeutic effects. Additionally, the development of new methods for synthesizing this compound could lead to its more widespread use in scientific research.
Métodos De Síntesis
The synthesis of N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide has been achieved using various methods. One of the commonly used methods involves the reaction of N-methylbutanamide with 5-phenylfuran-2-carboxaldehyde in the presence of acetic acid and sodium cyanoborohydride. The resulting product is then reacted with acryloyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide has been studied for its potential use in drug development. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-19(23)21(13-7-10-18(22)20-2)14-16-11-12-17(24-16)15-8-5-4-6-9-15/h3-6,8-9,11-12H,1,7,10,13-14H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLBEGQEWJYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCN(CC1=CC=C(O1)C2=CC=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

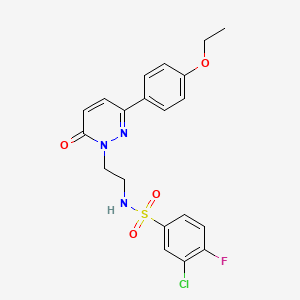
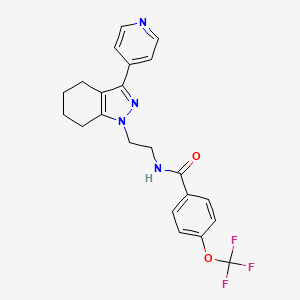
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide](/img/structure/B2659426.png)
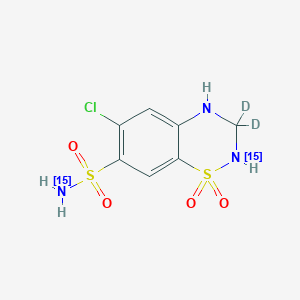
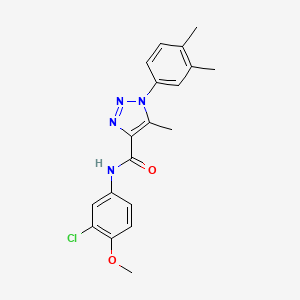
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2659432.png)
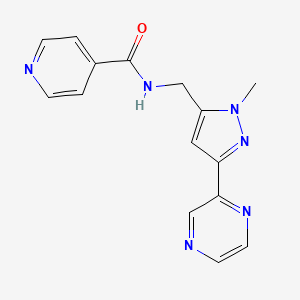
![7-Fluoro-2-methyl-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2659434.png)
![N-(3-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2659435.png)
![(Z)-2-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B2659436.png)
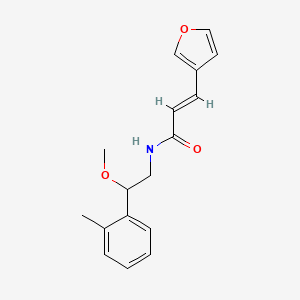
![Ethyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2659438.png)
